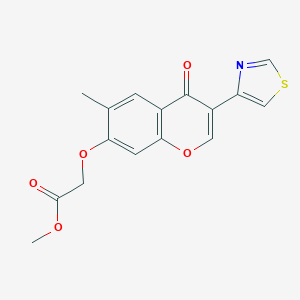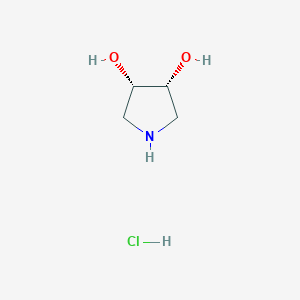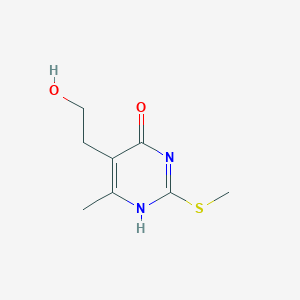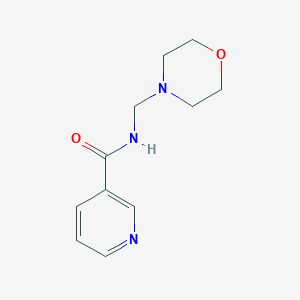
N-(Morpholinomethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Morpholinomethyl)nicotinamide (also known as GMX1778) is a small molecule inhibitor that targets NAMPT, an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in many cellular processes, including DNA repair, metabolism, and cell signaling. In recent years, NAMPT inhibitors like GMX1778 have gained attention as potential therapeutic agents for cancer and other diseases.
Mecanismo De Acción
GMX1778 works by inhibiting NAMPT, the enzyme that is responsible for the biosynthesis of NAD+. NAD+ is a critical coenzyme that is involved in many cellular processes, including DNA repair, metabolism, and cell signaling. By inhibiting NAMPT, GMX1778 reduces the levels of NAD+ in cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
GMX1778 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, GMX1778 has been shown to improve glucose tolerance and reduce inflammation in animal models. GMX1778 has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of GMX1778 is its specificity for NAMPT. Unlike other NAD+ inhibitors, GMX1778 does not affect other enzymes involved in NAD+ biosynthesis. This specificity makes GMX1778 a valuable tool for studying the role of NAD+ in cellular processes. However, GMX1778 also has limitations. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, GMX1778 has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on GMX1778. One area of interest is the development of more potent and selective NAMPT inhibitors. Another area of interest is the combination of GMX1778 with other cancer treatments, such as immunotherapy. Finally, there is a need for more research on the physiological effects of GMX1778 in animal models and humans.
Conclusion:
In conclusion, GMX1778 is a small molecule inhibitor that targets NAMPT, an enzyme that plays a crucial role in the biosynthesis of NAD+. GMX1778 has shown promise as an anticancer agent, and has also been studied for its effects on glucose tolerance, inflammation, and neuroprotection. While GMX1778 has advantages as a specific NAMPT inhibitor, it also has limitations related to its solubility and selectivity. Future research on GMX1778 will likely focus on developing more potent and selective NAMPT inhibitors, combining GMX1778 with other cancer treatments, and studying its physiological effects in animal models and humans.
Métodos De Síntesis
GMX1778 can be synthesized using a multistep process that involves the reaction of nicotinic acid with morpholine and formaldehyde. The resulting intermediate is then treated with thionyl chloride and methylamine to yield the final product. The synthesis of GMX1778 is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
GMX1778 has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that GMX1778 can inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. GMX1778 has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
Número CAS |
20973-55-1 |
|---|---|
Nombre del producto |
N-(Morpholinomethyl)nicotinamide |
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
N-(morpholin-4-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c15-11(10-2-1-3-12-8-10)13-9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2,(H,13,15) |
Clave InChI |
ONJOOOHFIDAJFM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CNC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1COCCN1CNC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



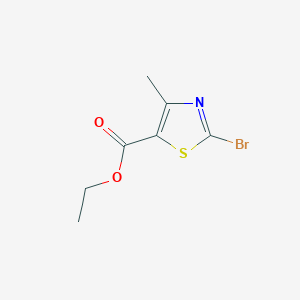
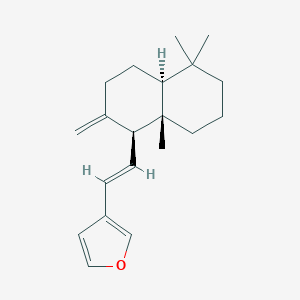
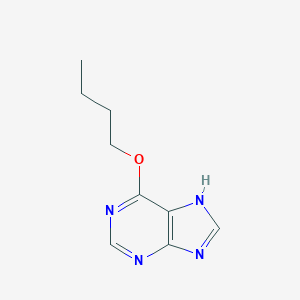
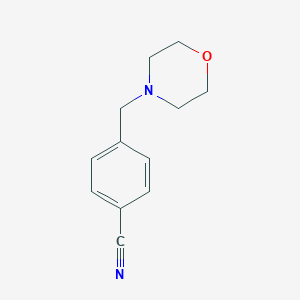
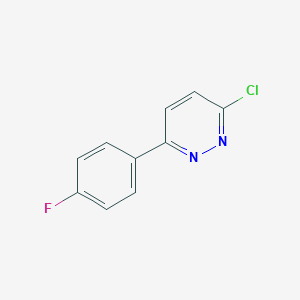
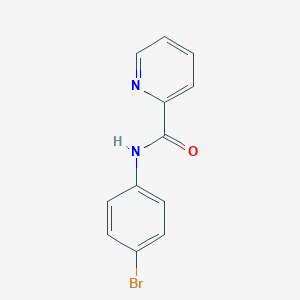
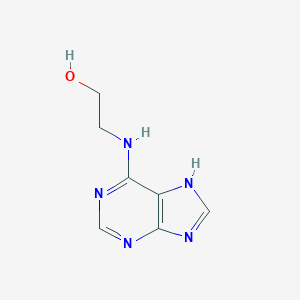
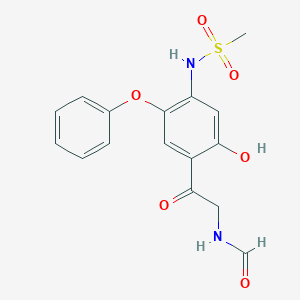
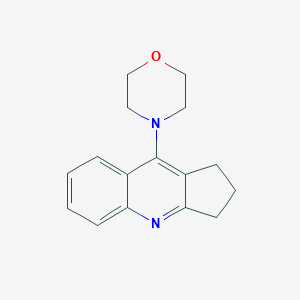
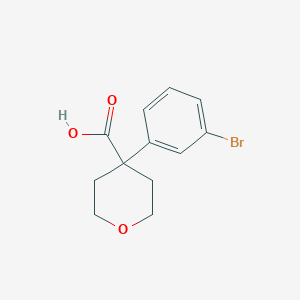
![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)
